molecular formula C13H14N2O4 B2410522 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid CAS No. 878691-40-8

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid

Cat. No.: B2410522
CAS No.: 878691-40-8
M. Wt: 262.265
InChI Key: AUDAQTARZLQANW-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid is a complex organic compound with a quinoline core structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of functional groups such as hydroxy, amino, and methoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy-ethylamino and methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction can produce quinoline amines.

Scientific Research Applications

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the hydroxy-ethylamino and methoxy groups, resulting in different chemical properties and reactivity.

    6-Methoxy-quinoline: Contains the methoxy group but lacks the carboxylic acid and hydroxy-ethylamino groups.

    4-Amino-quinoline: Contains an amino group but lacks the hydroxy-ethyl and methoxy groups.

Uniqueness

4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid is unique due to the combination of functional groups present in its structure. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-8-2-3-11-9(6-8)12(14-4-5-16)10(7-15-11)13(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAQTARZLQANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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